
3,4-Dimethoxy-5-nitrobenzoic acid
Overview
Description
3,4-Dimethoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol . It is characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,4-dimethoxybenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry
DMNBA serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Oxidation: Converts DMNBA into quinones.
- Reduction: The nitro group can be reduced to form amines.
- Electrophilic Aromatic Substitution: Facilitates the introduction of different substituents onto the aromatic ring.
Biology
Research has highlighted DMNBA's potential biological activities:
- Antimicrobial Properties: Studies indicate that DMNBA exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 32 to 128 μg/mL .
Microbial Strain | MIC (μg/mL) |
---|---|
Candida albicans | 32 - 128 |
Staphylococcus aureus | <128 |
Pseudomonas aeruginosa | >128 |
- Anti-inflammatory Effects: DMNBA modulates pathways related to oxidative stress and inflammation by influencing transcription factors such as NF-κB, which regulates cytokine production .
Medicine
In pharmaceutical research, DMNBA acts as an intermediate in synthesizing various therapeutic compounds. Its derivatives have been explored for their potential in treating conditions like obesity by inhibiting specific enzymes involved in metabolic processes .
Case Study Example:
A study evaluated the efficacy of DMNBA derivatives as inhibitors of enteropeptidase, showing promising results in enhancing fecal protein output in diet-induced obese mice .
Industrial Applications
DMNBA is also employed in the production of dyes and pigments due to its stable chemical structure and reactivity. Its derivatives find utility in creating colorants that are used in various industries, including textiles and cosmetics .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 3,4-Dimethoxybenzoic acid
- 5-Nitrovanillin
- 4,5-Dimethoxy-2-nitrobenzoic acid
Comparison: 3,4-Dimethoxy-5-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups on the benzoic acid core. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 5-nitrovanillin lacks the carboxylic acid group, which affects its solubility and reactivity .
Biological Activity
3,4-Dimethoxy-5-nitrobenzoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Profile
- Chemical Formula : C₉H₉N₁O₆
- Molecular Weight : 227.17 g/mol
- CAS Number : 91004-48-7
Target Interactions :
this compound interacts with various enzymes and cellular receptors, influencing several biochemical pathways. Notably, it has been shown to affect:
- Cytochrome P450 Enzymes : This interaction can modulate metabolic pathways, impacting the metabolism of other drugs and compounds.
- Nuclear Factor kappa B (NF-κB) : The compound can modulate NF-κB activity, a key regulator in inflammation and immune responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study evaluating its efficacy against different microbial strains, it demonstrated significant inhibitory effects:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 128 μg/mL |
Staphylococcus aureus | 32 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
This data suggests that the compound is particularly effective against gram-positive bacteria compared to gram-negative bacteria .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Modulation of cell cycle progression.
- Inhibition of angiogenesis, which is crucial for tumor growth .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including this compound. The results indicated broad-spectrum activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in infectious diseases .
- Anticancer Mechanisms : In vitro studies on cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of intrinsic pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility and stability in biological systems. Factors such as:
- Absorption : The compound's solubility in water affects its bioavailability.
- Distribution : Interactions with specific transport proteins can influence its localization within tissues.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,4-dimethoxy-5-nitrobenzoic acid in academic settings?
- Methodological Answer : A common approach involves nitration of a pre-functionalized benzoic acid derivative. For instance, evidence from Opicapone synthesis highlights an "innovative process" starting with methoxy-substituted precursors, where nitration is carefully controlled to avoid over-nitration or ring degradation. Reaction conditions (e.g., nitric acid concentration, temperature) and protecting groups for sensitive functional groups (e.g., methoxy) are critical . Additional insights can be drawn from analogous nitrobenzoic acid syntheses, such as using sulfuric acid as a catalyst and dichloromethane as a solvent to moderate reactivity .
Q. How is the purity of this compound validated in research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment . Melting point analysis (e.g., comparing observed mp 191–194°C to literature values) and nuclear magnetic resonance (NMR) spectroscopy (e.g., integration of methoxy, nitro, and aromatic proton signals) are also critical for structural confirmation .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Safety data sheets (SDS) for structurally similar nitrobenzoic acids recommend using personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Fume hoods are essential during synthesis to mitigate inhalation risks. Emergency protocols for spills include neutralization with inert absorbents and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can researchers optimize nitration efficiency while minimizing byproduct formation?
- Methodological Answer : Kinetic control via low-temperature nitration (0–5°C) reduces side reactions like di-nitration. Computational modeling of electrophilic aromatic substitution (e.g., Fukui function analysis) can predict regioselectivity for nitration at the 5-position. Catalytic methods, such as using zeolites to direct nitration, have shown promise in reducing byproducts in related nitroaromatics .
Q. What analytical techniques resolve contradictions in crystallographic data for nitrobenzoic acid derivatives?
- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles, packing motifs) can arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is the gold standard for resolving such issues. For example, SHELXL’s robust refinement algorithms can correct for twinning or disorder in nitro/methoxy-substituted aromatic systems .
Q. How does this compound function as an intermediate in drug development?
- Methodological Answer : The compound’s nitro group serves as a precursor for reduced amine derivatives in active pharmaceutical ingredients (APIs). For example, in Opicapone synthesis, it is coupled with oxadiazole intermediates to form enzyme inhibitors targeting catechol-O-methyltransferase (COMT). The methoxy groups enhance solubility and metabolic stability .
Q. What strategies improve solubility for biological assays involving this compound?
- Methodological Answer : Co-solvent systems (e.g., DMSO/water mixtures) or derivatization (e.g., esterification to methyl esters) are common. Structural analogs like 3,5-difluoro-2-hydroxybenzoic acid demonstrate that introducing polar substituents (e.g., hydroxyl groups) can enhance aqueous solubility while retaining bioactivity .
Properties
IUPAC Name |
3,4-dimethoxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSKXYALDGGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620251 | |
Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91004-48-7 | |
Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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